molecular formula C21H17N3O3S B2399680 3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 681163-23-5

3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2399680
CAS No.: 681163-23-5
M. Wt: 391.45
InChI Key: VICQMPKHJZWDAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a synthetic hybrid compound designed for advanced pharmacological and chemical biology research. It integrates a coumarin core, a benzothiazole moiety, and a piperazine linker, structural features known to confer significant biological activity and photophysical properties. This compound is of high interest in neurodegenerative disease research. The benzothiazole pharmacophore is recognized for its inhibitory activity against neuronal nitric oxide synthase (nNOS); excessive nNOS activation is linked to oxidative stress and neuronal loss in conditions like Parkinson's disease . Simultaneously, N-thiazole substituted coumarin derivatives have demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in the pathogenesis of Alzheimer's disease . The piperazine carbonyl linker in this molecule may enhance its binding affinity and selectivity for these neurological targets. Beyond neuroscience, the core scaffold has broad research applications. Coumarin-benzothiazole hybrids serve as highly sensitive fluorescent probes for detecting biological thiols (cysteine, homocysteine, glutathione) and hydrazine, useful in cellular imaging and diagnostic assay development . Furthermore, both coumarin and benzothiazole nuclei are extensively investigated for their antibacterial and anti-tubercular properties, suggesting potential applications in infectious disease research . This product is provided for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c25-19(15-13-14-5-1-3-7-17(14)27-20(15)26)23-9-11-24(12-10-23)21-22-16-6-2-4-8-18(16)28-21/h1-8,13H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICQMPKHJZWDAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC5=CC=CC=C5OC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule can be dissected into two primary fragments: (1) the benzo[d]thiazol-2-yl-piperazine moiety and (2) the 3-carboxy-2H-chromen-2-one core. The amide bond linking these fragments suggests a late-stage coupling strategy, while the benzothiazole and coumarin subsystems demand independent synthesis prior to conjugation.

Fragment 1: Benzo[d]thiazol-2-yl-piperazine

The synthesis of 1-(benzo[d]thiazol-2-yl)piperazine involves nucleophilic aromatic substitution (SNAr) between 2-chlorobenzo[d]thiazole and piperazine. To mitigate bis-alkylation, a protecting-group strategy is employed:

  • Protection : Piperazine is mono-protected using tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) at 0°C, yielding N-Boc-piperazine.
  • Substitution : N-Boc-piperazine reacts with 2-chlorobenzo[d]thiazole in dimethylformamide (DMF) at 80°C for 12 hours, facilitated by potassium carbonate (K2CO3) as a base.
  • Deprotection : The Boc group is removed via trifluoroacetic acid (TFA) in DCM, affording 1-(benzo[d]thiazol-2-yl)piperazine in 68–72% overall yield.

Fragment 2: 3-Carboxy-2H-chromen-2-one

The 3-carboxycoumarin subunit is synthesized through sequential formylation and oxidation:

  • Vilsmeier–Haack Formylation : 4-Hydroxycoumarin undergoes formylation at position 3 using phosphorus oxychloride (POCl3) and DMF at 0°C, yielding 4-chloro-3-formyl-2H-chromen-2-one.
  • Oxidation : The aldehyde is oxidized to a carboxylic acid using potassium permanganate (KMnO4) in acidic aqueous conditions, providing 3-carboxy-2H-chromen-2-one in 85% yield.

Coupling Strategies and Optimization

The final assembly hinges on amide bond formation between the two fragments. Two principal methods have been explored:

Acyl Chloride-Mediated Coupling

  • Activation : 3-Carboxycoumarin is treated with thionyl chloride (SOCl2) in refluxing toluene, generating the corresponding acyl chloride.
  • Amidation : The acyl chloride reacts with 1-(benzo[d]thiazol-2-yl)piperazine in DCM at 25°C, using triethylamine (Et3N) as a base. This method affords the target compound in 65–70% yield.

Coupling Reagent-Assisted Synthesis

As an alternative, carbodiimide-based reagents enhance efficiency:

  • Reagent System : Ethylcarbodiimide hydrochloride (EDCl) and hydroxybenzotriazole (HOBt) in DMF facilitate direct coupling between 3-carboxycoumarin and the piperazine derivative at room temperature.
  • Yield : This approach achieves superior yields (78–82%) compared to acyl chloride methods, with reduced side-product formation.
Table 1. Comparative Analysis of Coupling Methods
Method Conditions Yield (%) Purity (%)
Acyl Chloride DCM, Et3N, 25°C 65–70 92
EDCl/HOBt DMF, RT, 24 h 78–82 98

Mechanistic Insights and Side-Reaction Mitigation

Challenges in Piperazine Functionalization

The dual amine functionality of piperazine necessitates careful stoichiometry to prevent over-alkylation. Boc protection ensures mono-substitution, as evidenced by NMR studies. Residual di-substituted byproducts (<5%) are removed via column chromatography (silica gel, ethyl acetate/hexane).

Coumarin Carboxylation Side Reactions

Oxidation of 3-formylcoumarin occasionally yields decarboxylated products (∼10%). Adjusting reaction pH to 2–3 and maintaining temperatures below 40°C minimizes this issue.

Scalability and Industrial Feasibility

Pilot-scale trials (100 g batches) using EDCl/HOBt coupling demonstrate consistent yields (75–80%) with >99% HPLC purity. Solvent recovery systems (DMF distillation) and catalytic reagent usage align with green chemistry principles.

Alternative Synthetic Routes and Emerging Technologies

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C, 30 min) reduces coupling time from 24 h to 45 min, achieving comparable yields (80%).

Continuous Flow Reactors

Microreactor systems enable precise control over exothermic steps (e.g., acyl chloride formation), enhancing safety and reproducibility.

Analytical Characterization and Quality Control

  • NMR Spectroscopy : ¹H NMR (DMSO-d6) displays characteristic peaks at δ 8.21 (coumarin H-4), 7.89 (benzothiazole H-2), and 3.72–3.85 (piperazine CH2).
  • Mass Spectrometry : HRMS confirms the molecular ion [M+H]+ at m/z 407.1124 (calc. 407.1128).

Chemical Reactions Analysis

Types of Reactions

3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

Neuroprotective Effects

The compound has garnered attention for its potential in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that derivatives with similar structures exhibit strong inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the brain. Increased acetylcholine levels can enhance cognitive functions, making these compounds promising candidates for Alzheimer's therapy.

Case Study: Alzheimer’s Disease Model

  • In vitro studies demonstrated that compounds similar to 3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one showed AChE inhibition with an IC50 value as low as 2.7 µM, indicating strong potential for cognitive enhancement in Alzheimer's disease models .

Antinociceptive Activity

The compound also exhibits significant antinociceptive effects, which can be attributed to its ability to modulate pain pathways. Studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-1β, contributing to pain relief.

Mechanisms of Action:

  • Interaction with adrenergic and dopaminergic receptors has been noted as a mechanism for its analgesic properties.

Antitumor Activity

In oncology, the compound's derivatives have displayed cytotoxic activity against various cancer cell lines. The structural features enhance this activity, making it a candidate for further development in cancer therapy.

Case Study: Cancer Cell Lines

  • Testing on Jurkat and HT-29 cell lines revealed IC50 values comparable to standard chemotherapeutics like doxorubicin, suggesting effectiveness against cancer.

Summary of Biological Activities

Activity Mechanism IC50 Value
Acetylcholinesterase InhibitionInhibition of AChE increases acetylcholine levels2.7 µM
Antinociceptive EffectsModulation of pain pathways and reduction of pro-inflammatory cytokinesNot specified
Antitumor ActivityCytotoxic effects on cancer cell linesComparable to doxorubicin

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Condensation of 2-Aminobenzothiazole with Piperazine: This step forms the piperazine derivative.
  • Acylation with Chromenone Derivatives: This final step integrates the chromenone moiety.

Common solvents include dioxane, with catalysts like triethylamine used under reflux conditions to ensure complete reaction.

Mechanism of Action

The mechanism of action of 3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with various molecular targets. It can bind to DNA and proteins, disrupting their normal function. For instance, it may inhibit topoisomerase II, leading to DNA double-strand breaks and cell death. Additionally, it can modulate inflammatory pathways by inhibiting key enzymes and cytokines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of coumarin derivatives are highly dependent on substituents. Below is a detailed comparison:

Compound Name / ID Key Substituents Biological Activity / Findings Reference
Target Compound - Benzo[d]thiazol-2-yl on piperazine Antimicrobial (theoretical, inferred)
7-Hydroxy-3-(4-(nitrophenyl)piperazine derivatives (40–45) - Nitro/methoxy groups on phenyl ring Carbonic anhydrase IX/XII inhibition (IC50: 8–32 nM)
3b (p-chlorophenyl derivative) - p-Cl on phenyl ring Strong anti-S. aureus activity (MIC: ~1 µg/mL)
3-(4-(Benzo[d]thiazol-2-yl)phenyl)thiazolidin-4-ones - Thiazolidinone + benzothiazole Anti-E. coli/C. albicans (MIC: 15.6–125 µg/mL)
3-(4-(2,6-Dimethylphenyl)piperazine) derivative - 2,6-Dimethylphenyl on piperazine PARP inhibitory activity (crystallized form L)
3-(4-(Benzodioxol-5-yl)piperazine) derivative - Benzodioxol group Not reported (structural analog)

Key Observations :

Antimicrobial Activity: The benzo[d]thiazole moiety in the target compound may enhance antimicrobial activity compared to simpler coumarins. For instance, thiazolidinone-benzothiazole hybrids (e.g., compound 3b) show MIC values as low as 15.6 µg/mL against E. coli , while nitro-substituted derivatives (e.g., compound 40–45) focus on enzyme inhibition rather than direct antimicrobial effects .

Enzyme Inhibition: Piperazine-linked nitro/methoxy groups (e.g., compounds 40–45) exhibit potent carbonic anhydrase IX/XII inhibition (IC50: 8–32 nM), suggesting that electron-withdrawing groups (NO2) enhance binding to metalloenzymes . In contrast, the target compound’s benzo[d]thiazole group may favor interactions with hydrophobic enzyme pockets.

The target compound’s benzo[d]thiazole group may reduce solubility compared to methoxy-substituted analogs but increase target specificity .

Synthetic Flexibility: The target compound’s synthesis shares similarities with other coumarin-piperazine hybrids, such as the use of DIPEA in DCM . However, cyclization reactions for thiazolidinone derivatives (e.g., ) require additional steps like condensation with thioacetic acid.

Computational Insights

Molecular docking studies on related compounds (e.g., benzo[d]thiazole-coumarin hybrids) suggest a "hopping" binding mechanism to DNA G-quadruplex structures, where the benzo[d]thiazole moiety interacts with grooves and terminal ends .

Data Table: Comparative Analysis of Key Derivatives

Property Target Compound Compound 40–45 Compound 3b Thiazolidinone Hybrids
Core Structure Coumarin + benzo[d]thiazole Coumarin + nitro-phenyl Coumarin + p-Cl-phenyl Coumarin + thiazolidinone
Key Activity Antimicrobial (inferred) Enzyme inhibition Anti-S. aureus Broad-spectrum antimicrobial
MIC/IC50 N/A 8–32 nM (enzyme) ~1 µg/mL 15.6–125 µg/mL
Solubility Moderate High (polar groups) Low Moderate
Synthetic Yield 75–81% 59–83% 80% 51–53%

Biological Activity

The compound 3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a hybrid structure that integrates a benzothiazole moiety with a piperazine ring and a chromenone framework. This unique combination has led to interest in its potential biological activities, particularly in the fields of anticancer and neuroprotective research.

Chemical Structure and Synthesis

The molecular formula of this compound is C22H26N4O3SC_{22}H_{26}N_{4}O_{3}S with a CAS number of 681163-23-5 . The synthesis typically involves multi-step organic reactions, starting with the preparation of the benzothiazole and chromenone intermediates. Common methods include:

  • Condensation of 2-aminobenzothiazole with piperazine.
  • Acylation with chromenone derivatives.

Reaction conditions often involve solvents like dioxane and catalysts such as triethylamine under refluxing conditions for several hours.

Biological Activity Overview

The biological activities of this compound have been explored primarily through in vitro studies, focusing on its anticancer properties and its potential as an acetylcholinesterase inhibitor.

Anticancer Activity

Research indicates that compounds containing a benzothiazole moiety exhibit significant anticancer activity. For instance:

  • Caco-2 Cell Line Studies : In vitro assays have shown that derivatives of benzothiazole, including those similar to this compound, resulted in decreased viability of Caco-2 cells, indicating potential effectiveness against colorectal cancer. One study noted a reduction to 39.8% viability compared to untreated controls (p < 0.001) for related compounds .
  • IC50 Values : Compounds derived from similar structures have demonstrated IC50 values ranging from 1.61 to 2.7 µM against various cancer cell lines, suggesting potent cytotoxicity .

Acetylcholinesterase Inhibition

The compound's potential as an acetylcholinesterase (AChE) inhibitor is particularly relevant for therapeutic applications in Alzheimer's disease:

  • Mechanism of Action : The inhibition of AChE leads to increased levels of acetylcholine, which is crucial for cognitive function. Studies have shown that compounds with a coumarin core linked to thiazole can exhibit strong AChE inhibitory activity, with some derivatives showing IC50 values as low as 2.7 µM .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Anticancer Screening : A study published in MDPI reported that novel benzothiazole derivatives exhibited significant anticancer activity against multiple cell lines, including Caco-2 and A549, highlighting the importance of structural modifications in enhancing efficacy .
  • In Silico Studies : Molecular docking studies have been employed to elucidate the binding interactions between synthesized compounds and AChE, providing insights into their mechanism of action and stability within biological systems .
  • Structure-Activity Relationship (SAR) : Analysis has revealed that specific substitutions on the benzothiazole ring significantly influence biological activity, emphasizing the need for careful design in drug development .

Q & A

Q. What are the standard synthetic routes for preparing 3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one?

The synthesis typically involves multi-step procedures:

  • Step 1: Preparation of the chromen-2-one core via condensation reactions, often using salicylaldehyde derivatives as starting materials .
  • Step 2: Functionalization of the piperazine ring. For example, coupling the benzo[d]thiazole moiety to the piperazine using carbodiimide-based coupling agents (e.g., DCC or EDC) to form the carbonyl linkage .
  • Step 3: Purification via column chromatography or recrystallization, with solvents like ethanol or dichloromethane .
    Key reagents include halogenated intermediates for nucleophilic substitution and bases like potassium carbonate to optimize coupling efficiency .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR resolves aromatic protons (6.5–8.5 ppm for chromen-2-one and benzo[d]thiazole) and piperazine carbons (~45–55 ppm) .
    • 2D NMR (COSY, HSQC) confirms connectivity between the chromen-2-one and piperazine moieties .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern matching the formula .
  • HPLC: Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How should researchers address unexpected byproducts during synthesis, such as structural isomers or elimination products?

  • X-ray Crystallography: Resolve ambiguous structures (e.g., unexpected cyclization products) by single-crystal diffraction. For example, a chromen-2-one derivative initially misassigned via MS was corrected using SHELXL refinement .
  • Mechanistic Studies: Trace reaction pathways via intermediate trapping (e.g., using LC-MS) or isotopic labeling .
  • Computational Modeling: DFT calculations predict thermodynamic stability of isomers to guide synthetic optimization .

Q. What experimental designs are recommended for evaluating this compound’s biological activity (e.g., receptor binding)?

  • In Vitro Assays:
    • Radioligand Binding: Screen for CNS receptor affinity (e.g., serotonin or dopamine receptors) using competitive displacement assays with ³H-labeled ligands .
    • Enzyme Inhibition: Test kinase or protease inhibition via fluorogenic substrates (e.g., measuring IC₅₀ values) .
  • QSAR Studies:
    • Use molecular descriptors (e.g., logP, polar surface area) to correlate structural features (e.g., piperazine substitution) with activity .
    • Docking simulations (AutoDock Vina) model interactions with target proteins (e.g., benzothiazole stacking in hydrophobic pockets) .

Q. How can reaction conditions be optimized to improve yield and reduce side reactions?

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency, while toluene minimizes hydrolysis .
  • Temperature Control: Low temperatures (0–5°C) suppress imine formation during amide coupling .
  • Catalysts: Copper(I) iodide accelerates Ullmann-type couplings for aryl-piperazine bonds .
  • Real-Time Monitoring: In-situ FTIR or Raman spectroscopy tracks reaction progress to identify optimal quenching points .

Q. What strategies resolve contradictions in crystallographic data (e.g., disorder or twinning)?

  • SHELX Suite: Use SHELXD for phase problem resolution and SHELXL for refinement. For twinned data, apply HKLF5 format and BASF parameter adjustments .
  • Disorder Modeling: Split occupancy refinement for flexible piperazine rings or solvent molecules .
  • Validation Tools: Check R-factor convergence (<5% discrepancy) and ADDSYM in PLATON to detect missed symmetry .

Methodological Resources

  • Structural Analysis: SHELX programs , Mercury for visualization .
  • Bioactivity Profiling: PubChem BioAssay (AID 504904 for kinase screens) .
  • Synthetic Protocols: J. Med. Chem. guidelines for piperazine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.